Glucosylsphingosine-13C6

説明

特性

IUPAC Name |

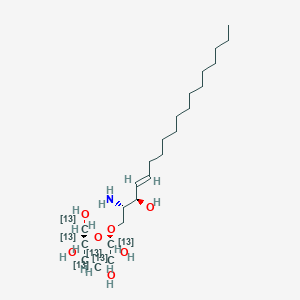

(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21+,22-,23+,24+/m0/s1/i16+1,20+1,21+1,22+1,23+1,24+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJTWTPUPVQKNA-DBGPLVPSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[13C@H]1[13C@@H]([13C@H]([13C@@H]([13C@H](O1)[13CH2]O)O)O)O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Glucosylsphingosine-13C6: A Technical Guide to Synthesis, Purification, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification methods for Glucosylsphingosine-13C6, a critical internal standard for the accurate quantification of glucosylsphingosine in biological samples. Glucosylsphingosine is a key biomarker for Gaucher disease and is implicated in the pathophysiology of related neurodegenerative disorders.[1][2] This document outlines representative experimental protocols, presents quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Synthesis of this compound

The chemical synthesis of this compound involves the coupling of a protected sphingosine backbone with a 13C6-labeled glucose donor. While specific, detailed protocols from a single source are proprietary and not fully available in the public domain, a general approach can be outlined based on established methods for glycosphingolipid synthesis.[3][4][5] The following represents a plausible multi-step chemical synthesis strategy.

Representative Chemical Synthesis Protocol

This protocol is a composite of general methods described in the literature and should be optimized for specific laboratory conditions. The synthesis involves the glycosylation of a protected sphingosine derivative with a protected and activated 13C6-glucose, followed by deprotection steps.

Step 1: Preparation of the Glycosyl Donor - Acetobromo-α-D-glucose-13C6

-

Commercially available D-glucose-13C6 is peracetylated using acetic anhydride and a catalyst (e.g., iodine or zinc chloride) to yield penta-O-acetyl-β-D-glucopyranose-13C6.

-

The peracetylated glucose is then treated with a solution of hydrogen bromide in glacial acetic acid to produce acetobromo-α-D-glucose-13C6, the glycosyl donor.

Step 2: Glycosylation

-

A suitably protected sphingosine derivative (e.g., with N-phthaloyl and O-TBDMS protecting groups) is dissolved in an aprotic solvent such as dichloromethane.

-

The glycosyl donor, acetobromo-α-D-glucose-13C6, is added along with a promoter, such as silver triflate or mercury cyanide, to facilitate the glycosidic bond formation.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

Step 3: Deprotection

-

The acetyl groups are removed from the glucose moiety using a mild base, such as sodium methoxide in methanol (Zemplén deacetylation).

-

The protecting groups on the sphingosine backbone are subsequently removed. For example, the N-phthaloyl group can be removed using hydrazine hydrate.

-

The final product, this compound, is then purified.

Quantitative Data for Synthesis

The following tables summarize typical reagents and reaction parameters. Actual amounts and conditions will vary based on the specific protecting group strategy and scale of the synthesis.

Table 1: Representative Reagents for this compound Synthesis

| Reagent | Molar Equivalent | Purpose |

| D-glucose-13C6 | 1.0 | Starting material for glycosyl donor |

| Acetic Anhydride | >5.0 | Acetylation of glucose |

| Hydrogen Bromide in Acetic Acid | ~1.2 | Bromination of acetylated glucose |

| Protected Sphingosine | 1.0 | Glycosyl acceptor |

| Silver Triflate | 1.1 | Glycosylation promoter |

| Sodium Methoxide | Catalytic | Deacetylation |

| Hydrazine Hydrate | Excess | Deprotection of sphingosine |

Table 2: Typical Reaction Parameters for this compound Synthesis

| Parameter | Value |

| Glycosylation | |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 2 - 12 hours |

| Deprotection | |

| Deacetylation Temperature | 0°C to Room Temperature |

| Deacetylation Time | 1 - 4 hours |

| Final Deprotection Temperature | Reflux |

| Final Deprotection Time | 4 - 16 hours |

| Overall Yield | Variable, typically 30-50% |

Purification of this compound

Purification of the synthesized this compound is crucial to ensure its suitability as an internal standard. Chromatographic techniques are most commonly employed for this purpose.[6][7]

Representative Purification Protocol

This protocol outlines a general approach for the purification of this compound using silica gel column chromatography followed by a potential polishing step with high-performance liquid chromatography (HPLC).

Step 1: Initial Purification by Silica Gel Chromatography

-

The crude reaction mixture from the final deprotection step is concentrated under reduced pressure.

-

The residue is redissolved in a minimal amount of the mobile phase and loaded onto a silica gel column.

-

The column is eluted with a solvent gradient, typically a mixture of chloroform and methanol, with an increasing proportion of methanol.

-

Fractions are collected and analyzed by TLC to identify those containing the desired product.

-

Fractions containing pure this compound are pooled and the solvent is evaporated.

Step 2: (Optional) Final Purification by HPLC

-

For very high purity requirements, the product from the silica gel chromatography can be further purified by reversed-phase HPLC.

-

A C18 column is commonly used with a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid.

-

The peak corresponding to this compound is collected, and the solvent is removed by lyophilization.

Quantitative Data for Purification

Table 3: Typical Parameters for Purification of this compound

| Parameter | Value |

| Silica Gel Chromatography | |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Chloroform:Methanol gradient (e.g., 95:5 to 80:20) |

| HPLC | |

| Stationary Phase | C18 reversed-phase column |

| Mobile Phase | Water with 0.1% Formic Acid / Acetonitrile with 0.1% Formic Acid gradient |

| Flow Rate | 1 - 10 mL/min (analytical to preparative) |

| Final Purity | >98%[8][9] |

Signaling Pathways Involving Glucosylsphingosine

Elevated levels of glucosylsphingosine are not merely a biomarker but also an active participant in cellular signaling cascades, contributing to the pathology of Gaucher disease and associated neurodegenerative conditions.[10][11]

Glucosylsphingosine and mTOR Signaling

Glucosylsphingosine has been shown to activate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[12][13] This activation can disrupt cellular homeostasis, including lysosomal function and autophagy, which are critical for cellular health.

References

- 1. zywiebio.com [zywiebio.com]

- 2. centogene.com [centogene.com]

- 3. researchgate.net [researchgate.net]

- 4. Practical syntheses of [13C]- and [14C]-labelled glucosphingolipids - Lookchem [lookchem.com]

- 5. The synthetic pathway for glucosylsphingosine in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Extraction and Effective Separation of Galactosylsphingosine (Psychosine) and Glucosylsphingosine from Other Glycosphingolipids in Pathological Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. 13C6 Glucosylsphingosine (d18:1) - Cayman Chemical [bioscience.co.uk]

- 10. Glucosylsphingosine Promotes α-Synuclein Pathology in Mutant GBA-Associated Parkinson's Disease | Journal of Neuroscience [jneurosci.org]

- 11. Glucosylsphingosine Promotes α-Synuclein Pathology in Mutant GBA-Associated Parkinson's Disease | Journal of Neuroscience [jneurosci.org]

- 12. cusabio.com [cusabio.com]

- 13. researchgate.net [researchgate.net]

Glucosylsphingosine-13C6: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, structure, and biological significance of isotopically labeled Glucosylsphingosine, a critical biomarker in Gaucher disease.

Introduction

Glucosylsphingosine (lyso-Gb1), the deacylated form of glucosylceramide, has emerged as a pivotal biomarker for the diagnosis and therapeutic monitoring of Gaucher disease, a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase.[1][2] Its accumulation is directly linked to the pathophysiology of the disease, particularly the neurological manifestations.[2][3] Glucosylsphingosine-13C6 is a stable isotope-labeled internal standard designed for the accurate quantification of endogenous glucosylsphingosine in biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound, as well as insights into the metabolic and signaling pathways of its unlabeled analogue.

Chemical Properties and Structure

This compound is a synthetic, isotopically enriched form of glucosylsphingosine where six carbon atoms in the glucose moiety are replaced with the heavy isotope, 13C.[4] This labeling provides a distinct mass shift, enabling its use as an ideal internal standard for precise quantification in complex biological samples.[5]

| Property | Value | Reference |

| Formal Name | 2S-amino-3R-hydroxy-4E-octadecen-1-yl, beta-D-glucopyranoside-1,2,3,4,5,6-13C6 | [6][7] |

| Synonyms | 1-beta-D-Glucosyl-1,2,3,4,5,6-13C6-sphingosine, 13C6-Glucosylsphingosine, Lyso-Gb1-13C6 | [6][7][8] |

| CAS Number | 299172-48-8 | [6][7][8] |

| Molecular Formula | C18[13C]6H47NO7 | [6][7] |

| Formula Weight | 467.6 g/mol | [1][6][7] |

| Purity | ≥98% | [1][6][7] |

| Formulation | Solid | [1][6][7] |

| Solubility | Soluble in Chloroform:Methanol (2:1), Ethanol, and Methanol | [6][7] |

| SMILES | O[13C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--O[13C@H]1OC--INVALID-LINK--/C=C/CCCCCCCCCCCCC">C@@HN | [6][7] |

| InChI Key | HHJTWTPUPVQKNA-DBGPLVPSSA-N | [6][7] |

Metabolic Pathways of Glucosylsphingosine

Glucosylsphingosine is primarily formed through two metabolic pathways. The major pathway in the context of Gaucher disease involves the deacylation of accumulated glucosylceramide by acid ceramidase.[2][7][8] A secondary pathway involves the direct glucosylation of sphingosine, catalyzed by glucosylceramide synthase.[4][7]

Signaling Pathway in Neuronopathic Gaucher Disease

In neuronopathic forms of Gaucher disease, elevated levels of glucosylsphingosine have been shown to activate the mammalian target of rapamycin complex 1 (mTORC1).[2][3][8] This activation disrupts lysosomal biogenesis and autophagy, contributing to the neurodegenerative pathology observed in the disease.[2][8]

Experimental Protocols

The quantification of glucosylsphingosine in biological samples is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard such as this compound.[5][9][10]

Protocol: Quantification of Glucosylsphingosine in Plasma using LC-MS/MS

This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation used.

1. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing a known concentration of this compound (e.g., 10 ng/mL).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for separation.[11]

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: Water with 0.1% formic acid.

-

Gradient: A gradient from high to low organic content is used to elute the analyte.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Glucosylsphingosine (unlabeled): m/z 462.3 → 282.3[11]

-

This compound (internal standard): m/z 468.3 → 288.3 (predicted)

-

-

Optimization: Collision energy and other MS parameters should be optimized for maximum signal intensity.

-

3. Data Analysis and Quantification:

-

A calibration curve is generated using known concentrations of unlabeled glucosylsphingosine spiked into a control matrix.

-

The peak area ratio of the analyte to the internal standard is calculated for each sample and calibrator.

-

The concentration of glucosylsphingosine in the unknown samples is determined by interpolating their peak area ratios against the calibration curve.

Conclusion

This compound is an indispensable tool for researchers and clinicians in the field of Gaucher disease and other related sphingolipidoses. Its use as an internal standard ensures the high accuracy and precision required for robust clinical and research applications. A thorough understanding of its chemical properties, combined with knowledge of the metabolic and signaling pathways of its endogenous counterpart, is crucial for advancing our understanding of Gaucher disease and for the development of novel therapeutic strategies. The methodologies outlined in this guide provide a solid foundation for the reliable quantification of this critical biomarker.

References

- 1. Glucosylsphingosine is a key biomarker of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elevated glucosylsphingosine in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Elevated plasma glucosylsphingosine in Gaucher disease: relation to phenotype, storage cell markers, and therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synthetic pathway for glucosylsphingosine in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucosylsphingosine is a key Biomarker of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elevated glucosylsphingosine in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC-MS/MS analysis of plasma glucosylsphingosine as a biomarker for diagnosis and follow-up monitoring in Gaucher disease in the Spanish population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

The Pivotal Role of Glucosylsphingosine-13C6 in Advancing Lipidomics Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucosylsphingosine (GlcSph), once considered solely a catabolic intermediate of glucosylceramide, has emerged as a critical biomarker and bioactive lipid in its own right. Its accumulation is a hallmark of Gaucher disease, the most common lysosomal storage disorder, and it is increasingly implicated in other pathologies. The accurate quantification of GlcSph in complex biological matrices is therefore paramount for diagnostics, monitoring disease progression, and developing novel therapeutics. This technical guide delves into the indispensable role of isotopically labeled Glucosylsphingosine-13C6 as an internal standard in mass spectrometry-based lipidomics, ensuring the precision and reliability of quantitative analyses. This document provides a comprehensive overview of its application, detailed experimental protocols, and the biochemical pathways in which GlcSph is involved.

Introduction: The Significance of Glucosylsphingosine in Health and Disease

Glucosylsphingosine is a lysosphingolipid composed of a glucose molecule attached to a sphingosine backbone.[1] It is formed through the deacylation of glucosylceramide.[2] In healthy individuals, GlcSph is present at very low concentrations. However, in Gaucher disease, a genetic disorder caused by the deficiency of the enzyme glucocerebrosidase, GlcSph accumulates to toxic levels in lysosomes of macrophages.[3][4] This accumulation is directly linked to the pathophysiology of the disease, including immune dysregulation and skeletal abnormalities.[3] Consequently, GlcSph has been established as a highly sensitive and specific biomarker for the diagnosis and therapeutic monitoring of Gaucher disease.[5] Its accurate measurement is crucial for assessing disease burden and the efficacy of treatments like enzyme replacement therapy (ERT).[6][7]

The development of robust analytical methods for GlcSph quantification has been a key focus in lipidomics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[8][9] However, the accuracy of LC-MS/MS quantification can be affected by various factors, including sample loss during preparation and variations in instrument response.[10] To overcome these challenges, the use of a stable isotope-labeled internal standard is essential.

This compound: The Gold Standard Internal Standard

This compound is a synthetic version of GlcSph where six carbon atoms in the glucose moiety are replaced with the heavy isotope, carbon-13. This isotopic labeling makes it chemically identical to the endogenous analyte but mass-shifted, allowing it to be distinguished by the mass spectrometer.

Key Advantages of Using this compound:

-

Identical Physicochemical Properties: this compound behaves identically to endogenous GlcSph during sample extraction, chromatography, and ionization. This ensures that any sample loss or variability in analytical response affects both the analyte and the internal standard equally.[10]

-

Correction for Matrix Effects: Biological samples are complex mixtures that can enhance or suppress the ionization of the analyte of interest, a phenomenon known as the matrix effect. By co-eluting with the analyte, this compound experiences the same matrix effects, allowing for accurate correction of the analyte signal.[9]

-

Improved Accuracy and Precision: The use of this compound significantly improves the accuracy and precision of quantification, enabling reliable measurement of GlcSph concentrations across a wide dynamic range.

Quantitative Data: Glucosylsphingosine Levels in Biological Matrices

The following tables summarize typical concentrations of Glucosylsphingosine found in various human biological samples, highlighting the significant elevations observed in Gaucher disease patients.

Table 1: Glucosylsphingosine Concentrations in Human Plasma/Serum

| Population | Mean Concentration (ng/mL) | Concentration Range (ng/mL) | Citation(s) |

| Healthy Controls | 1.5 | 1.3 - 1.7 | [7] |

| Untreated Gaucher Disease (Type 1) | 180.9 | 145.4 - 216.5 | [7] |

| Treated Gaucher Disease (Type 1) | 89.0 | 69.2 - 129.4 | [7] |

Table 2: Glucosylsphingosine Concentrations in Human Dried Blood Spots (DBS)

| Population | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Citation(s) |

| Healthy Controls | Not typically detected | 2.1 - 9.9 | |

| Gaucher Disease Patients | 614.8 | 190.5 - 2380.6 |

Table 3: Glucosylsphingosine Concentrations in Human Urine

| Population | Median Concentration (nM) | Concentration Range (nM) | Citation(s) |

| Healthy Controls | Below Limit of Quantification | - | [8] |

| Untreated Gaucher Disease (Type 1) | 1.20 | 0.11 - 8.92 | [8] |

Signaling Pathways and Experimental Workflows

Simplified Sphingolipid Metabolism and Gaucher Disease Pathophysiology

Caption: Simplified pathway of Glucosylceramide metabolism and the impact of Gaucher Disease.

General Experimental Workflow for Glucosylsphingosine Quantification

Caption: General workflow for the quantification of Glucosylsphingosine using an internal standard.

Detailed Experimental Protocols

The following protocols are synthesized from multiple sources to provide a comprehensive guide for the quantification of Glucosylsphingosine in plasma and dried blood spots.

Protocol for Glucosylsphingosine Extraction from Human Plasma

Materials:

-

Human plasma (collected in EDTA or citrate tubes)

-

This compound internal standard solution (in methanol)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Chloroform (HPLC grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Add 10 µL of the this compound internal standard solution.

-

Protein Precipitation and Lipid Extraction:

-

Add 200 µL of methanol to the plasma sample.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Add 100 µL of chloroform.

-

Vortex for another 30 seconds.

-

-

Phase Separation:

-

Add 150 µL of water and vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

-

Supernatant Collection: Carefully collect the upper aqueous/methanol layer, which contains the Glucosylsphingosine, and transfer it to a new microcentrifuge tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol for Glucosylsphingosine Extraction from Dried Blood Spots (DBS)

Materials:

-

Dried blood spot cards

-

This compound internal standard solution (in 50% acetonitrile)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Hole punch (3 mm)

-

96-well plate

-

Plate shaker

-

Centrifuge with a plate rotor

Procedure:

-

DBS Punching: Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.

-

Extraction Solution Addition: Add 100 µL of the extraction solution (50% acetonitrile in water) containing the this compound internal standard to each well.

-

Elution: Seal the plate and incubate on a plate shaker at 45°C for 60 minutes.

-

Centrifugation: Centrifuge the plate at 3,000 x g for 10 minutes to pellet the paper disc.

-

Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vials.

-

Analysis: The extract is ready for direct injection into the LC-MS/MS system.

LC-MS/MS Parameters for Glucosylsphingosine Analysis

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for good retention and separation from isobaric interferences like galactosylsphingosine. A C18 column can also be used.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar Glucosylsphingosine.

-

Flow Rate: 0.4 - 0.6 mL/min

-

Injection Volume: 5 - 10 µL

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Glucosylsphingosine (Endogenous): Precursor ion (m/z) 462.3 → Product ion (m/z) 282.3

-

This compound (Internal Standard): Precursor ion (m/z) 468.3 → Product ion (m/z) 288.3

-

Conclusion

This compound has become an indispensable tool in modern lipidomics research, particularly in the study of Gaucher disease and other sphingolipidoses. Its use as an internal standard in LC-MS/MS analysis provides the necessary accuracy and precision to reliably quantify endogenous Glucosylsphingosine levels in a variety of biological samples. The detailed protocols and workflows presented in this guide offer a robust framework for researchers and clinicians to implement this powerful analytical strategy in their own laboratories. As research into the broader roles of Glucosylsphingosine in cellular signaling and disease continues to expand, the importance of accurate quantification, facilitated by stable isotope-labeled standards like this compound, will only continue to grow.

References

- 1. Scholars@Duke publication: Combined analysis of plasma or serum glucosylsphingosine and globotriaosylsphingosine by UPLC-MS/MS. [scholars.duke.edu]

- 2. Selective Extraction and Effective Separation of Galactosylsphingosine (Psychosine) and Glucosylsphingosine from Other Glycosphingolipids in Pathological Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new multiplex analysis of glucosylsphingosine and globotriaosylsphingosine in dried blood spots by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. Rapid, single-phase extraction of glucosylsphingosine from plasma: A universal screening and monitoring tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucosylsphingosine is a key Biomarker of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucosylsphingosine Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 9. Glucosylceramide and glucosylsphingosine analysis [protocols.io]

- 10. Detection of glucosylsphingosine in dried blood spots for diagnosis of Gaucher disease by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Anchor: A Technical Guide to Glucosylsphingosine-13C6 as an Internal Standard in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis, particularly in the research and clinical management of lysosomal storage disorders like Gaucher disease, accuracy is paramount. The quantification of biomarkers such as glucosylsphingosine (GlcSph) demands a robust methodology to ensure reliable results. At the heart of this accuracy lies the use of a stable isotope-labeled (SIL) internal standard, Glucosylsphingosine-13C6. This technical guide delves into the core mechanism of this compound as an internal standard, providing a comprehensive overview for professionals in the field.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The use of this compound is a cornerstone of the isotope dilution mass spectrometry (ID-MS) technique, widely regarded as a gold-standard for quantitative analysis.[1] The fundamental principle is to introduce a known quantity of the isotopically labeled analogue of the analyte into the sample at the earliest stage of analysis.[1] This "spike" of this compound, which is chemically identical to the endogenous GlcSph but has a greater mass due to the incorporation of six Carbon-13 isotopes, serves as an internal reference throughout the entire analytical process.[2]

Because this compound and the native GlcSph exhibit virtually identical physicochemical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] Any loss of analyte during extraction, or variations in ionization efficiency in the mass spectrometer's source, will affect both the analyte and the internal standard to the same extent.[3][4] By measuring the ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard, accurate quantification can be achieved, effectively compensating for these potential sources of error.[1][4]

Mechanism of Action in LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for the sensitive and specific quantification of GlcSph.[5][6][7] The workflow, underpinned by the use of this compound, can be broken down into several key stages:

1. Sample Preparation: A known amount of this compound is added to the biological matrix (e.g., plasma, dried blood spot) before any processing steps.[6][8] This is followed by protein precipitation, typically using organic solvents like methanol or acetonitrile, to release GlcSph and its labeled counterpart from plasma proteins.[7][8]

2. Liquid Chromatography (LC): The extracted sample is injected into an LC system. The chromatographic step is crucial for separating GlcSph from its isobaric isomer, galactosylsphingosine (psychosine), which can interfere with accurate quantification.[9] Hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (C18) columns are commonly employed for this separation.[8][9] this compound co-elutes with the unlabeled GlcSph.[3]

3. Mass Spectrometry (MS): The eluent from the LC column enters the mass spectrometer, where the molecules are ionized, typically by electrospray ionization (ESI) in positive mode.[10] In the first stage of tandem mass spectrometry (MS1), the precursor ions corresponding to the protonated molecules of both GlcSph and this compound are selectively isolated.

4. Collision-Induced Dissociation (CID): The selected precursor ions are then fragmented in a collision cell.

5. Tandem Mass Spectrometry (MS2): In the second stage of mass spectrometry (MS2), specific product ions generated from the fragmentation of GlcSph and this compound are detected and quantified.[11] The ratio of the peak areas of the product ions from the analyte and the internal standard is then used to calculate the concentration of GlcSph in the original sample.[12]

Quantitative Performance Data

The use of this compound as an internal standard has been shown to yield excellent analytical performance. The following tables summarize typical quantitative data from validated LC-MS/MS methods.

Table 1: Method Validation Parameters for Glucosylsphingosine Quantification

| Parameter | Result | Reference |

| Linearity Range | 1 - 2500 ng/mL | [7] |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [13][14] |

| Intra-assay Precision (%CV) | 1.8% - 8.2% | [5][7] |

| Inter-assay Precision (%CV) | 3.8% - 10.2% | [5][7] |

| Accuracy (%Recovery) | 93.5% - 112.6% | [7] |

| Extraction Efficiency | 73% - 87% | [9] |

Experimental Protocols

Below are representative, detailed methodologies for the quantification of glucosylsphingosine using this compound as an internal standard.

Sample Preparation (from Plasma)

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a working solution of this compound (concentration will depend on the expected analyte range).[9]

-

Add 500 µL of methanol containing the internal standard.[8]

-

Vortex the mixture for 1 minute to precipitate proteins.[8]

-

Centrifuge at 14,000 x g for 10 minutes.[8]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A HILIC column (e.g., Waters Acquity UPLC BEH HILIC) or a C18 column (e.g., Waters Acquity UPLC BEH C18).[8][9]

-

Mobile Phase A: Water with 0.1% formic acid.[6]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

-

Gradient: A gradient elution is typically used to achieve optimal separation.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.[10]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Glucosylsphingosine: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

Glucosylsphingosine Signaling Pathways in Gaucher Disease

Elevated levels of glucosylsphingosine are not merely a biomarker but are implicated in the pathophysiology of Gaucher disease.[3][15] Understanding its signaling pathways is crucial for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Elucidating the toxic effect and disease mechanisms associated with Lyso-Gb3 in Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucosylsphingosine is a key Biomarker of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Detection of glucosylsphingosine in dried blood spots for diagnosis of Gaucher disease by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scholars@Duke publication: Combined analysis of plasma or serum glucosylsphingosine and globotriaosylsphingosine by UPLC-MS/MS. [scholars.duke.edu]

- 10. A new multiplex analysis of glucosylsphingosine and globotriaosylsphingosine in dried blood spots by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A HILIC-MS/MS method for simultaneous quantification of the lysosomal disease markers galactosylsphingosine and glucosylsphingosine in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A HILIC-MS/MS Method for Simultaneous Quantification of the Lysosomal Disease Markers Galactosylsphingosine and Glucosylsphingosine in Mouse Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Glucosylsphingosine-13C6: A Technical Guide for Gaucher Disease Biomarker Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Glucosylsphingosine (lyso-Gb1), and its isotopically labeled internal standard Glucosylsphingosine-13C6, in the landscape of Gaucher disease (GD) biomarker discovery. Gaucher disease, an autosomal recessive lysosomal storage disorder, arises from a deficiency in the enzyme β-glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide.[1][2] This accumulation, primarily in macrophages, triggers a cascade of pathological events. Lyso-Gb1, the deacylated form of glucosylceramide, has emerged as a highly sensitive and specific biomarker for diagnosing, monitoring disease progression, and assessing therapeutic response in GD.[3][4] This guide provides a comprehensive overview of the experimental protocols for lyso-Gb1 quantification, quantitative data from patient cohorts, and the signaling pathways implicated in GD pathogenesis.

Pathophysiology of Gaucher Disease and the Role of Glucosylsphingosine

In Gaucher disease, the deficient activity of GCase leads to the accumulation of glucosylceramide within the lysosomes of macrophages.[3][5] These lipid-laden macrophages, known as Gaucher cells, infiltrate various organs, including the spleen, liver, and bone marrow, contributing to the clinical manifestations of the disease.[2][6] Glucosylceramide is subsequently deacylated to form glucosylsphingosine (lyso-Gb1).[3][5] Unlike the more lipophilic glucosylceramide, lyso-Gb1 is more soluble and can exit the lysosome, where it is believed to exert cytotoxic effects and contribute to the systemic pathology of Gaucher disease.[3]

Signaling Pathways in Gaucher Disease

The accumulation of lyso-Gb1 is implicated in several pathological signaling cascades, contributing to immune dysregulation and bone disease, two prominent features of Gaucher disease.

Caption: Overview of Gaucher Disease Pathophysiology.

The elevated levels of lyso-Gb1 contribute to a chronic inflammatory state by activating macrophages and other immune cells.[1] This leads to the secretion of pro-inflammatory cytokines and chemokines. Furthermore, lyso-Gb1 has been shown to directly impact bone metabolism by inhibiting osteoblast function and promoting osteoclastogenesis, leading to the skeletal abnormalities often observed in Gaucher patients.[7][8]

Caption: Lyso-Gb1's role in immune and bone pathology.

Quantitative Data on Glucosylsphingosine Levels

The concentration of lyso-Gb1 in plasma or dried blood spots (DBS) serves as a reliable indicator of disease status. Below are tables summarizing typical lyso-Gb1 concentrations in various cohorts.

Table 1: Glucosylsphingosine (lyso-Gb1) Levels in Plasma of Gaucher Disease Patients and Controls.

| Cohort | Number of Subjects (n) | Median Lyso-Gb1 (nM) | Range (nM) | Reference |

| Healthy Controls | 28 | 1.3 | 0.8 - 2.7 | [4][5] |

| Type 1 Gaucher Patients (untreated) | 64 | 230.7 | 15.6 - 1035.2 | [4][5] |

Table 2: Glucosylsphingosine (lyso-Gb1) Levels in Dried Blood Spots (DBS) of Gaucher Disease Patients and Controls.

| Cohort | Number of Subjects (n) | Median Lyso-Gb1 (ng/mL) | Range (ng/mL) | Reference |

| Healthy Controls | 277 | - | 2.1 - 9.9 | [9] |

| Gaucher Disease Patients | 52 | 614.8 | 190.5 - 2380.6 | [9] |

Table 3: Impact of Enzyme Replacement Therapy (ERT) on Plasma Glucosylsphingosine (lyso-Gb1) Levels.

| Patient Cohort | Lyso-Gb1 Level (ng/mL) | 95% Confidence Interval | p-value | Reference |

| Untreated GD Patients | 180.9 | 145.4 – 216.5 | <0.001 | [3] |

| ERT-Treated GD Patients | 89.0 | 69.2 – 129.4 | <0.001 | [3] |

Experimental Protocols for Glucosylsphingosine Quantification

Accurate and precise quantification of lyso-Gb1 is critical for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard analytical technique, and the use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variability in sample preparation and instrument response.[10][11]

Experimental Workflow

The general workflow for lyso-Gb1 quantification involves sample collection (plasma or DBS), extraction of the analyte and internal standard, chromatographic separation, and detection by mass spectrometry.

Caption: General workflow for lyso-Gb1 quantification.

Detailed Methodologies

1. Sample Preparation from Dried Blood Spots (DBS)

-

Materials:

-

DBS card with patient blood spot

-

Methanol:Acetonitrile:Water (80:15:5, v/v/v) containing this compound internal standard

-

96-well collection plate

-

Puncher (3.2 mm)

-

-

Protocol:

-

Punch a 3.2 mm disc from the DBS card into a well of a 96-well plate.

-

Add the extraction solution containing the internal standard to each well.

-

Seal the plate and incubate with shaking for a specified time (e.g., 30 minutes) to ensure complete extraction.

-

Centrifuge the plate to pellet the paper disc.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.[12][13]

-

2. Sample Preparation from Plasma

-

Materials:

-

Patient plasma sample

-

Methanol containing this compound internal standard

-

Microcentrifuge tubes

-

-

Protocol:

-

Pipette a small volume of plasma (e.g., 10-50 µL) into a microcentrifuge tube.

-

Add a specified volume of cold methanol containing the internal standard to precipitate proteins.[14]

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 14,000 x g) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.[14]

-

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions (Example):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used to achieve good separation from isobaric interferences.[11][15]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is typically employed, starting with a high percentage of organic solvent and gradually increasing the aqueous component.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Glucosylsphingosine (Lyso-Gb1): Precursor ion (m/z) -> Product ion (m/z)

-

This compound (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values will depend on the instrument and adduct ion being monitored but are readily available in the cited literature)

-

-

Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum sensitivity and specificity.

-

4. Data Analysis and Quantification

-

Calibration Curve: A calibration curve is generated by analyzing a series of standards with known concentrations of lyso-Gb1 and a fixed concentration of the internal standard.

-

Quantification: The concentration of lyso-Gb1 in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value on the calibration curve.

Conclusion

Glucosylsphingosine has been firmly established as a sensitive and specific biomarker for Gaucher disease.[3][4] Its quantification, facilitated by robust LC-MS/MS methods utilizing a stable isotope-labeled internal standard like this compound, provides invaluable information for diagnosis, disease monitoring, and the evaluation of therapeutic efficacy. The detailed experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers, scientists, and drug development professionals working to advance the understanding and treatment of Gaucher disease. The continued study of lyso-Gb1's role in the complex signaling pathways of GD will undoubtedly uncover new therapeutic targets and further refine patient management strategies.

References

- 1. Glucosylsphingosine (Lyso-Gb1) as a reliable biomarker in Gaucher disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucosylsphingosine Causes Hematological and Visceral Changes in Mice-Evidence for a Pathophysiological Role in Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucosylsphingosine is a key Biomarker of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elevated plasma glucosylsphingosine in Gaucher disease: relation to phenotype, storage cell markers, and therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elevated plasma glucosylsphingosine in Gaucher disease: relation to phenotype, storage cell markers, and therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucosylsphingosine Causes Hematological and Visceral Changes in Mice—Evidence for a Pathophysiological Role in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.ru [2024.sci-hub.ru]

- 8. gaucherdiseasenews.com [gaucherdiseasenews.com]

- 9. Detection of glucosylsphingosine in dried blood spots for diagnosis of Gaucher disease by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GlcSph & GalSph Quantification in CSF, Plasma, and Brain - Creative Proteomics [creative-proteomics.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 15. A HILIC-MS/MS Method for Simultaneous Quantification of the Lysosomal Disease Markers Galactosylsphingosine and Glucosylsphingosine in Mouse Serum - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Gaucher's Pathogenesis: A Technical Guide to Preliminary Studies with Glucosylsphingosine-¹³C₆ in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of ¹³C₆-labeled Glucosylsphingosine (GlcSph-¹³C₆) in cell culture models, providing a framework for investigating the pathophysiology of Gaucher disease (GD) and evaluating potential therapeutic interventions. Glucosylsphingosine, a deacylated metabolite of glucosylceramide, is a key biomarker for GD, and its elevated levels are implicated in the disease's pathology, particularly in neuronopathic forms.[1][2] The stable isotope-labeled GlcSph-¹³C₆ serves as a critical tool for precise quantification and metabolic tracing in in vitro systems.

Introduction to Glucosylsphingosine and its Role in Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide (GlcCer).[1][2] This accumulation, primarily in macrophages, results in a multisystemic disorder with varying degrees of severity. Glucosylsphingosine (lyso-Gb1), formed by the deacylation of GlcCer, is now recognized as a more sensitive and specific biomarker for GD than GlcCer itself.[1] Elevated plasma levels of GlcSph are strongly correlated with disease severity and therapeutic response.[3] Importantly, GlcSph is not merely a biomarker but is also considered a pathogenic molecule, contributing to the neurotoxic effects observed in neuronopathic Gaucher disease (nGD).[1][2][4]

Glucosylsphingosine-¹³C₆: A Tool for In Vitro Research

Stable isotope-labeled compounds are indispensable for modern biomedical research. Glucosylsphingosine-¹³C₆, in which six carbon atoms in the glucose moiety are replaced with the ¹³C isotope, is a powerful tool for in vitro studies for two primary reasons:

-

Internal Standard for Quantification: In analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), GlcSph-¹³C₆ is used as an internal standard for the accurate and precise quantification of endogenous GlcSph in cell lysates and culture media. Its identical chemical properties and distinct mass allow for correction of variations in sample preparation and instrument response.

-

Metabolic Tracer: GlcSph-¹³C₆ can be introduced into cell culture systems to trace its metabolic fate. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can elucidate the pathways of GlcSph uptake, transport, and enzymatic conversion, providing insights into its cellular processing and potential downstream signaling effects.

Quantitative Data from In Vitro Studies

The following tables summarize key quantitative findings from studies investigating the effects of Glucosylsphingosine in cell culture models.

Table 1: Glucosylsphingosine-induced mTORC1 Activation in Neuronal Cells

| Cell Line | Treatment | Analyte | Fold Change vs. Control | Reference |

| Wild-type neurons | Exogenous Glucosylsphingosine | p-mTOR (phosphorylated mTOR) | Increased | [1][2][5] |

| Wild-type neurons | Exogenous Glucosylsphingosine | p-S6 (phosphorylated S6 ribosomal protein) | Increased | [1][5] |

| nGD iPSC-derived neurons | - | p-mTOR | Increased | [1][2][5] |

| nGD iPSC-derived neurons | mTOR inhibitor | p-mTOR | Decreased | [1][2][5] |

Table 2: Effects of Glucosylsphingosine on Neuronal Cell Viability and Function

| Cell Line | Treatment | Parameter | Observation | Reference |

| LA-N-2 (cholinergic neuron-like) | 1-10 µM Glucosylsphingosine (18h) | Cell Morphology | Shriveled appearance, suppressed neurite outgrowth | [4] |

| LA-N-2 | 1-10 µM Glucosylsphingosine (18h) | Lysosomal Enzyme Activity | Dose-dependent reduction | [4] |

| LA-N-2 | 1-10 µM Glucosylsphingosine (18h) | Acetylcholine Levels | Declined | [4] |

| SH-Sy5y | 20 ng/mL and 200 ng/mL GlcSph (24h) | ATP Production | Reduced | [6] |

| SH-Sy5y | 20 ng/mL and 200 ng/mL GlcSph (24h) | Oxidative Stress | Increased | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Glucosylsphingosine in a cell culture setting.

Protocol for Investigating Glucosylsphingosine-Induced mTORC1 Signaling

This protocol is designed to assess the impact of exogenous Glucosylsphingosine on the mTORC1 signaling pathway in a neuronal cell line (e.g., SH-SY5Y or primary neurons).

Materials:

-

Neuronal cell line of choice

-

Complete cell culture medium

-

Glucosylsphingosine (unlabeled)

-

Glucosylsphingosine-¹³C₆ (for potential parallel tracer studies)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies: anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K (Thr389), anti-S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin or GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Culture and Treatment:

-

Plate neuronal cells at a desired density and allow them to adhere and grow for 24-48 hours.

-

Prepare stock solutions of Glucosylsphingosine in DMSO.

-

Treat cells with varying concentrations of Glucosylsphingosine (e.g., 1-10 µM) for a specified time course (e.g., 1, 6, 12, 24 hours). Include a vehicle control (DMSO) group.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein concentrations for all samples.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the intensity of phosphorylated proteins to their respective total protein levels.

-

Express the results as fold change relative to the vehicle control.

-

Protocol for Tracing the Metabolic Fate of Glucosylsphingosine-¹³C₆

This protocol outlines a hypothetical experiment to trace the uptake and metabolism of GlcSph-¹³C₆ in a Gaucher disease cell model (e.g., patient-derived fibroblasts or iPSC-derived neurons).

Materials:

-

Gaucher disease patient-derived cells and healthy control cells

-

Complete cell culture medium

-

Glucosylsphingosine-¹³C₆

-

LC-MS/MS system

-

Solvents for lipid extraction (e.g., methanol, chloroform, water)

-

Internal standards for other sphingolipids (if necessary)

Procedure:

-

Cell Culture and Labeling:

-

Culture Gaucher and control cells to near confluency.

-

Replace the culture medium with a fresh medium containing a known concentration of Glucosylsphingosine-¹³C₆ (e.g., 5 µM).

-

Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the kinetics of uptake and metabolism.

-

-

Metabolite Extraction:

-

At each time point, wash the cells with ice-cold PBS.

-

Perform a lipid extraction using a standard method (e.g., Bligh-Dyer or Folch extraction).

-

Collect the organic phase containing the lipids.

-

Dry the lipid extracts under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extracts in an appropriate solvent for LC-MS/MS analysis.

-

Develop an LC-MS/MS method to separate and detect Glucosylsphingosine-¹³C₆ and its potential downstream metabolites (e.g., ¹³C₆-labeled glucosylceramide, sphingosine, etc.).

-

Analyze the samples by LC-MS/MS.

-

-

Data Analysis:

-

Identify and quantify the peak areas of Glucosylsphingosine-¹³C₆ and any detected ¹³C-labeled metabolites at each time point.

-

Plot the concentration of each labeled species over time to determine the rate of uptake and conversion.

-

Compare the metabolic profiles of Gaucher and control cells to identify differences in Glucosylsphingosine metabolism.

-

Visualizing Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows described in this guide.

Caption: Metabolic pathways of Glucosylsphingosine formation in the lysosome.

Caption: Signaling cascade of Glucosylsphingosine-mediated mTORC1 activation.

Caption: Workflow for a Glucosylsphingosine-¹³C₆ metabolic tracer study.

Conclusion

The use of Glucosylsphingosine-¹³C₆ in cell culture provides a robust platform for dissecting the molecular mechanisms underlying Gaucher disease. By combining quantitative analysis of signaling pathways with metabolic tracing, researchers can gain unprecedented insights into the pathogenic roles of this critical biomarker. The experimental frameworks presented here offer a starting point for further investigations aimed at identifying novel therapeutic targets and developing more effective treatments for this debilitating disorder.

References

- 1. Elevated glucosylsphingosine in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elevated glucosylsphingosine in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucosylsphingosine is a key Biomarker of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicity of glucosylsphingosine (glucopsychosine) to cultured neuronal cells: a model system for assessing neuronal damage in Gaucher disease type 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glucosylsphingosine affects mitochondrial function in a neuronal cell model - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Metabolic Journey of Glucosylsphingosine-13C6 In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide outlines a proposed framework for investigating the in vivo metabolic fate of Glucosylsphingosine-13C6. To date, no direct experimental studies on the in vivo metabolism of 13C-labeled Glucosylsphingosine have been published. The experimental protocols, data, and metabolic pathways described herein are based on established principles of sphingolipid metabolism, stable isotope tracing methodologies, and the known biochemistry of Glucosylsphingosine.

Introduction

Glucosylsphingosine (lyso-Gb1), the deacylated form of glucosylceramide, has emerged as a crucial biomarker for the diagnosis and therapeutic monitoring of Gaucher disease (GD).[1][2][3][4][5] In Gaucher disease, the deficient activity of the lysosomal enzyme glucocerebrosidase leads to the accumulation of glucosylceramide, which is subsequently converted to glucosylsphingosine by acid ceramidase.[6][7] Understanding the downstream metabolic fate of glucosylsphingosine is critical for elucidating its pathological roles and for the development of novel therapeutic strategies. The use of stable isotope-labeled Glucosylsphingosine, such as this compound, in in vivo tracing studies offers a powerful approach to map its metabolic transformations and tissue distribution. This guide provides a comprehensive overview of the proposed metabolic pathways, detailed experimental protocols for in vivo studies, and expected data outcomes.

Proposed Metabolic Pathways of Glucosylsphingosine

The metabolism of Glucosylsphingosine is believed to be primarily catabolic, occurring within the lysosome and other cellular compartments. The 13C6 label on the glucose moiety allows for the precise tracing of its metabolic products. The proposed primary metabolic pathway involves the enzymatic cleavage of the glycosidic bond, releasing glucose and sphingosine.

Following its formation, the liberated Sphingosine can enter several well-established metabolic pathways. It can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a potent signaling molecule involved in numerous cellular processes.[4][8][9][10] Alternatively, sphingosine can be acylated by ceramide synthases to form ceramide, the central hub of sphingolipid metabolism.[11][12][13] The released Glucose-13C6 would enter the central carbon metabolism, with the 13C label being incorporated into various downstream metabolites of glycolysis and the tricarboxylic acid (TCA) cycle.

Experimental Protocols for In Vivo Tracing

A robust in vivo study to trace the metabolic fate of this compound would involve the administration of the labeled compound to an appropriate animal model, followed by timed collection of biological samples and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Animal Model Selection

The choice of animal model is critical. A Gaucher disease mouse model, which has elevated endogenous levels of glucosylsphingosine, would be highly relevant.[3][14][15][16][17] Several models exist, including chemically-induced models (e.g., using conduritol-β-epoxide) and various genetic models.[17] Wild-type mice (e.g., C57BL/6) should be used as a control group to understand the metabolic fate in a non-disease state.

Administration of this compound

-

Tracer: this compound (with the 13C label on the glucose moiety).

-

Formulation: The tracer should be formulated in a biocompatible vehicle suitable for the chosen route of administration.

-

Route of Administration: Intravenous (IV) infusion or intraperitoneal (IP) injection are common methods for systemic delivery of stable isotope tracers.[18] The choice depends on the desired pharmacokinetic profile.

-

Dosage: The dosage should be carefully determined to be sufficient for detection by LC-MS/MS without causing toxicity or significantly perturbing the endogenous pool of related metabolites.[19]

Sample Collection

A time-course study is essential to capture the dynamics of metabolism.

-

Time Points: Blood samples should be collected at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

-

Tissue Harvest: At the final time point, animals should be euthanized, and various tissues harvested, including liver, spleen, brain, kidney, and lung, as these are key sites of sphingolipid metabolism and, in the case of Gaucher disease, pathology.

-

Sample Processing: Blood should be processed to plasma. Tissues should be snap-frozen in liquid nitrogen and stored at -80°C until analysis.

Analytical Methodology: LC-MS/MS

LC-MS/MS is the gold standard for quantifying stable isotope-labeled metabolites due to its high sensitivity and specificity.

-

Sample Preparation: Lipids, including this compound and its potential metabolites (Sphingosine, S1P, Ceramide), should be extracted from plasma and tissue homogenates using established methods (e.g., liquid-liquid extraction). For polar metabolites derived from Glucose-13C6, a separate extraction protocol will be necessary.

-

Chromatography: Reverse-phase liquid chromatography is typically used for the separation of sphingolipids.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used to detect and quantify the parent tracer (this compound) and its labeled and unlabeled metabolites. Specific MRM transitions for each analyte need to be optimized.

References

- 1. Lysosomal acid lipase and lipid metabolism: new mechanisms, new questions, and new therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging roles for the lysosome in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Animal models for Gaucher disease research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Consequences of excessive glucosylsphingosine in glucocerebrosidase-deficient zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucosylsphingosine is a key Biomarker of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy [jci.org]

- 9. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 13. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 14. scantox.com [scantox.com]

- 15. Animal models for Gaucher disease research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Animal Models for the Study of Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.biologists.com [journals.biologists.com]

- 18. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 19. ckisotopes.com [ckisotopes.com]

A Technical Guide to the Stability and Long-Term Storage of Glucosylsphingosine-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal long-term storage conditions for Glucosylsphingosine-¹³C₆. As a critical internal standard in mass spectrometry-based lipidomics, ensuring its integrity is paramount for accurate and reproducible quantification of Glucosylsphingosine, a key biomarker in Gaucher disease and other neurological disorders. This document summarizes available data, outlines detailed experimental protocols for stability assessment, and presents relevant biochemical pathways.

Overview of Glucosylsphingosine-¹³C₆

Glucosylsphingosine-¹³C₆ is an isotopically labeled form of glucosylsphingosine, where six carbon atoms in the glucose moiety are replaced with the stable isotope ¹³C. This labeling renders it distinguishable from the endogenous analyte by mass spectrometry, making it an ideal internal standard for quantitative studies. Its chemical and physical properties are nearly identical to its unlabeled counterpart, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization.

Long-Term Storage and Stability

The stability of Glucosylsphingosine-¹³C₆ is critical for its use as a reliable internal standard. Stability can be affected by temperature, solvent, and handling procedures such as freeze-thaw cycles.

Solid Form Stability

Quantitative data from commercial suppliers provides clear guidance on the long-term storage of Glucosylsphingosine-¹³C₆ in its solid (powder) form.

| Parameter | Condition | Duration | Stability |

| Temperature | -20°C | ≥ 4 years | Stable |

Table 1: Recommended long-term storage conditions and stability for solid Glucosylsphingosine-¹³C₆.[1]

It is recommended to store the solid compound in a tightly sealed vial at -20°C to ensure its integrity for at least four years.

Solution Stability

Currently, there is a lack of specific, long-term quantitative stability data for Glucosylsphingosine-¹³C₆ in various solvents. However, based on general guidelines for the storage of sphingolipids and other isotopically labeled lipids, the following best practices are recommended to minimize degradation in solution.

| Parameter | Recommended Condition | Rationale |

| Storage Temperature | -20°C or lower (-80°C is preferable for long-term storage) | Minimizes chemical and enzymatic degradation. |

| Solvent | Anhydrous organic solvents such as ethanol, methanol, or a 2:1 chloroform:methanol mixture. | Prevents hydrolysis of the glycosidic bond. |

| Atmosphere | Inert gas (e.g., argon or nitrogen) | Reduces the risk of oxidation. |

| Container | Glass vials with Teflon-lined caps | Avoids leaching of plasticizers and other contaminants from plastic tubes. |

| Freeze-Thaw Cycles | Minimize | Repeated freezing and thawing can lead to degradation of lipids. Aliquoting stock solutions is highly recommended. |

Table 2: General recommendations for the long-term storage of Glucosylsphingosine-¹³C₆ in solution.

Experimental Protocols

To ensure the reliability of quantitative data, it is essential to perform in-house stability assessments of Glucosylsphingosine-¹³C₆ solutions under the specific conditions of your laboratory. The following section outlines a detailed methodology for conducting such a stability study.

Protocol for Assessing Solution Stability of Glucosylsphingosine-¹³C₆

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method to evaluate the stability of Glucosylsphingosine-¹³C₆ in a chosen solvent over time and under different storage conditions.

Objective: To determine the degradation rate of Glucosylsphingosine-¹³C₆ in solution under specified storage conditions.

Materials:

-

Glucosylsphingosine-¹³C₆

-

High-purity solvent (e.g., methanol, ethanol, or 2:1 chloroform:methanol)

-

Glass vials with Teflon-lined caps

-

LC-MS/MS system

-

Calibrator solutions of Glucosylsphingosine-¹³C₆

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of solid Glucosylsphingosine-¹³C₆.

-

Dissolve it in the chosen solvent to a final concentration of 1 mg/mL.

-

Aliquot the stock solution into multiple glass vials to avoid repeated freeze-thaw cycles of the main stock.

-

-

Storage Conditions:

-

Store aliquots at different temperatures:

-

-80°C (long-term)

-

-20°C (long-term)

-

4°C (short-term)

-

Room temperature (short-term)

-

-

For freeze-thaw stability, subject a set of aliquots stored at -20°C or -80°C to a defined number of freeze-thaw cycles (e.g., 1, 3, 5 cycles). A freeze-thaw cycle consists of freezing the sample for at least 12 hours followed by thawing to room temperature.

-

-

Sample Analysis:

-

At each time point (e.g., Day 0, Week 1, Month 1, Month 3, Month 6, Year 1), analyze the stored solutions.

-

Prepare a fresh calibration curve of Glucosylsphingosine-¹³C₆ for each analysis.

-

Dilute an aliquot of the stored solution to a concentration within the calibration curve range.

-

Analyze the samples by LC-MS/MS.

-

-

LC-MS/MS Parameters (Example):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from low to high organic phase to elute Glucosylsphingosine.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Monitor the precursor to product ion transition for Glucosylsphingosine-¹³C₆.

-

-

Data Analysis:

-

Quantify the concentration of Glucosylsphingosine-¹³C₆ in the stored samples using the freshly prepared calibration curve.

-

Calculate the percentage of the initial concentration remaining at each time point.

-

A compound is generally considered stable if the measured concentration is within ±15% of the initial concentration.

-

Signaling and Metabolic Pathways

Glucosylsphingosine is a deacylated metabolite of glucosylceramide. In Gaucher disease, a deficiency in the enzyme glucocerebrosidase (GBA) leads to the accumulation of glucosylceramide, which is subsequently converted to glucosylsphingosine. Elevated levels of glucosylsphingosine are cytotoxic and are implicated in the pathology of Gaucher disease and have been linked to an increased risk for Parkinson's disease.

Caption: Metabolic pathway of Glucosylsphingosine formation and accumulation in Gaucher disease.

Experimental Workflow for Lipidomics Analysis

The use of Glucosylsphingosine-¹³C₆ as an internal standard is a key component of a typical lipidomics workflow for the quantification of endogenous Glucosylsphingosine.

Caption: General experimental workflow for lipidomics analysis using an internal standard.

Conclusion

The stability of Glucosylsphingosine-¹³C₆ is crucial for its function as a reliable internal standard in quantitative lipidomics. While the solid form is stable for at least four years when stored at -20°C, caution should be exercised when preparing and storing solutions.[1] Adherence to best practices, including storage at low temperatures in appropriate solvents and minimizing freeze-thaw cycles, is recommended to maintain the integrity of the standard. For the highest level of accuracy, it is advisable to conduct in-house stability studies to validate the storage conditions and handling procedures used in your laboratory. The provided experimental protocol offers a framework for such validation.

References

A Technical Guide to the Quality Control and Purity Assessment of Glucosylsphingosine-13C6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the quality control and purity assessment of Glucosylsphingosine-13C6. This isotopically labeled internal standard is critical for the accurate quantification of Glucosylsphingosine (lyso-Gb1), a key biomarker in Gaucher disease. This document outlines the analytical techniques, experimental protocols, and data interpretation necessary to ensure the identity, purity, and stability of this compound for research and drug development applications.

Introduction to this compound

This compound is a stable isotope-labeled form of glucosylsphingosine, where six carbon atoms in the glucose moiety are replaced with the heavy isotope, carbon-13. This modification results in a known mass shift, allowing it to be distinguished from the endogenous analyte by mass spectrometry. Its chemical and physical properties are nearly identical to the unlabeled counterpart, making it an ideal internal standard for correcting for variability during sample preparation and analysis in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The high chemical and isotopic purity of this compound is paramount for its function as a reliable internal standard.

Quality Control Parameters

The quality of this compound is defined by a set of critical parameters that must be rigorously tested and documented. These parameters ensure the accuracy and reproducibility of quantitative bioanalytical methods.

Table 1: Key Quality Control Specifications for this compound

| Parameter | Specification | Analytical Method(s) | Purpose |

| Identity | Conforms to the structure of this compound | LC-MS/MS, ¹H NMR, ¹³C NMR | Confirms the correct chemical structure and isotopic labeling pattern. |

| Chemical Purity | ≥98% | HPLC-UV, LC-MS | Quantifies the percentage of the desired compound and detects any non-labeled or related impurities. |

| Isotopic Purity | ≥99 atom % ¹³C | LC-MS/MS, ¹³C NMR | Determines the percentage of molecules that are correctly labeled with the ¹³C isotope. |

| Isotopic Enrichment | ≥98% | Mass Spectrometry | Measures the extent of incorporation of the stable isotope into the molecule. |

| Residual Solvents | Meets USP <467> requirements | Headspace GC-MS | Ensures that levels of residual manufacturing solvents are below safety limits. |

| Appearance | White to off-white solid | Visual Inspection | A basic quality check for physical consistency. |

| Solubility | Soluble in specified solvents (e.g., Methanol, DMSO) | Visual Inspection | Provides information for proper handling and preparation of standard solutions. |

Experimental Protocols for Quality Assessment

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity and Identity

LC-MS/MS is the cornerstone for the analysis of this compound. It provides the sensitivity and selectivity to confirm identity, and assess both chemical and isotopic purity.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-